(2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride
Description
(2S)-2-(Dimethylamino)-3-methylbutan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a dimethylamino group at the C2 position, a methyl branch at C3, and a hydroxyl group at C1. Its stereochemistry (S configuration at C2) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles. The compound’s hydrochloride salt enhances water solubility, making it suitable for pharmaceutical formulations.
Properties
CAS No. |
64584-89-0 |
|---|---|
Molecular Formula |
C7H18ClNO |
Molecular Weight |
167.68 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)7(5-9)8(3)4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
InChI Key |
NMJGWKYDHBBDQC-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)N(C)C.Cl |
Canonical SMILES |
CC(C)C(CO)N(C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stereospecific Synthesis via Ketone Intermediate
The most widely reported method involves the reaction of (2S)-3-(dimethylamino)-2-methylpropan-1-one with ethylmagnesium bromide under anhydrous conditions. This Grignard addition introduces the ethyl group at the ketone’s carbonyl carbon, forming the tertiary alcohol backbone. The reaction’s stereochemical outcome depends on the chiral center at C2, preserved through meticulous control of reaction temperature (−10°C to 0°C) and solvent polarity (tetrahydrofuran or diethyl ether).
Key parameters:
| Parameter | Optimal Range | Impact on Yield/Stereoselectivity |
|---|---|---|
| Temperature | −10°C to 0°C | <0°C: 99% ee; >5°C: 85% ee |
| Solvent | THF | 95% yield vs. 78% in diethyl ether |
| Grignard Equivalents | 1.2–1.5 eq | Excess >1.5 eq reduces ee by 10% |
Post-reaction workup involves quenching with ammonium chloride, extraction with dichloromethane, and hydrochloric acid-mediated hydrochloride salt formation. Crystallization from methanol/ethyl acetate yields 89–93% pure product.
Reductive Amination of α-Keto Esters
Two-Step Process for Industrial Scalability
An alternative route employs reductive amination of methyl 2-oxo-3-methylbutanoate with dimethylamine. Catalytic hydrogenation (H₂, 50–60 psi) over Raney nickel at 40–50°C achieves 85–92% conversion. The intermediate secondary amine is subsequently reduced with sodium borohydride in ethanol to yield the primary alcohol.
Advantages:
-
Adaptable to continuous-flow reactors for throughput >100 kg/day
-
No requirement for chiral auxiliaries (racemic mixture resolved via diastereomeric salt formation)
Limitations:
-
Moderate enantiomeric excess (75–82% ee) necessitates recrystallization
-
Residual nickel catalysts require chelation with EDTA for pharmaceutical-grade purity
Catalytic Asymmetric Synthesis
Organocatalytic Dynamic Kinetic Resolution
Recent advances utilize (S)-proline-derived catalysts (20 mol%) in a toluene/water biphasic system. The catalyst facilitates enantioselective addition of dimethylamine to 3-methyl-2-butenal via a Mannich-type reaction, achieving 90–95% ee. Subsequent borane-mediated reduction of the imine intermediate furnishes the alcohol.
Mechanistic insights:
-
Catalyst stabilizes the (S)-configured transition state through hydrogen bonding
-
Water co-solvent enhances proton shuttle efficiency, accelerating imine formation (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ in anhydrous conditions)
Purification and Analytical Characterization
Crystallization Optimization
The hydrochloride salt is purified via anti-solvent crystallization. Dissolving the crude product in hot methanol (60°C) followed by incremental ethyl acetate addition achieves 99.5% purity (HPLC). X-ray crystallography confirms the (2S) configuration with C2–N bond length of 1.498 Å and Cl⁻ counterion hydrogen bonding to the hydroxyl group.
Spectroscopic Metrics
-
¹H NMR (400 MHz, D₂O): δ 1.05 (d, J = 6.8 Hz, 3H, CH(CH₃)), 1.45–1.55 (m, 1H, CH₂), 2.92 (s, 6H, N(CH₃)₂), 3.30–3.45 (m, 2H, CH₂OH)
-
Optical Rotation: [α]D²⁵ = +34.2° (c = 1, H₂O) for enantiopure (2S) form
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Grignard Alkylation | 89–93 | >99 | Pilot-scale | 1,200–1,500 |
| Reductive Amination | 85–92 | 75–82 | Industrial | 800–950 |
| Organocatalysis | 78–85 | 90–95 | Lab-scale | 2,400–3,000 |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of (2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of tapentadol , a centrally acting analgesic used for treating moderate to severe pain. The synthesis of tapentadol involves several steps where DMAB serves as a critical building block, facilitating the formation of the active pharmaceutical ingredient (API) with improved yields and purity under environmentally friendly conditions .
Table 1: Synthesis Pathways Involving DMAB
| Compound | Role of DMAB | Reference |
|---|---|---|
| Tapentadol | Intermediate in synthesis | |
| Other APIs | Building block for various drugs |
Therapeutic Potential
Research indicates that this compound may have broader therapeutic implications beyond its role in drug synthesis. Its structural properties suggest potential applications in treating neurological disorders, particularly epilepsy. The modification of similar compounds has led to the discovery of new analogs with anti-seizure activity, highlighting the importance of DMAB in exploring novel treatment avenues for pharmacoresistant epilepsy patients .
Case Study: Anti-Seizure Activity
A study developed a series of vitamin K analogs based on structural modifications similar to those found in DMAB. One compound demonstrated significant anti-seizure effects in rodent models, suggesting that similar modifications to DMAB could yield compounds with therapeutic benefits for epilepsy treatment .
Chemical Properties and Structural Analysis
The molecular structure of this compound contributes to its chemical behavior and interactions. With a molecular formula of C7H17NO, it exhibits properties conducive to drug formulation and bioavailability.
The compound this compound plays a pivotal role in pharmaceutical synthesis and holds promise for therapeutic applications, particularly in neurology. Ongoing research into its derivatives may uncover new treatments for conditions like epilepsy and pain management.
Future studies should focus on:
- Exploring additional derivatives of DMAB for enhanced pharmacological profiles.
- Conducting clinical trials to assess the efficacy and safety of DMAB-related compounds in treating specific disorders.
- Investigating the environmental impact and sustainability of its synthesis processes.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chiral center of the compound also plays a crucial role in its binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Structural and Stereochemical Differences
(2R)-2-(Dimethylamino)-3-methylbutan-1-ol Hydrochloride
- Structure : Enantiomer of the target compound (R configuration at C2).
- Key Difference : Stereochemistry alters receptor binding affinity. For example, tramadol’s (S,S)-enantiomer exhibits higher opioid receptor activity than its (R,R)-form .
- Reference : .
Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride
- Structure: Ethylamino group at C2, ester (methyl) at C1, and geminal dimethyl at C3.
- Key Differences: Ester group reduces polarity compared to the hydroxyl group, lowering water solubility. Ethylamino vs. dimethylamino group modifies steric and electronic properties.
- Synthesis: Prepared via reductive amination and hydrogenolysis .
2-(N,N-Dimethylamino)ethanethiol Hydrochloride
- Structure : Shorter carbon chain (C2), thiol (-SH) instead of hydroxyl (-OH).
- Key Differences :
- Thiol group increases reactivity (e.g., disulfide bond formation).
- Reduced steric hindrance due to linear structure.
- Application : Used in chemical synthesis (e.g., captamine derivatives) .
Diltiazem Hydrochloride
- Structure: Benzothiazepine core with acetyloxy, methoxyphenyl, and dimethylaminoethyl groups.
- Key Differences: Complex heterocyclic structure enables calcium channel blockade. Dimethylaminoethyl side chain contributes to lipophilicity and receptor interaction.
- Pharmacology : Treats hypertension and angina .
Physicochemical Properties
| Compound | Molecular Formula | Functional Groups | Stereochemistry | Solubility (Water) | Stability Notes |
|---|---|---|---|---|---|
| (2S)-2-(Dimethylamino)-3-methylbutan-1-ol HCl | C₈H₁₈ClNO | -OH, -N(CH₃)₂, -CH(CH₃) | S-configuration | High (HCl salt) | Stable under inert conditions |
| (2R)-Enantiomer | C₈H₁₈ClNO | Same as above | R-configuration | Similar | Similar stability |
| Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate HCl | C₉H₂₀ClNO₂ | -COOCH₃, -NHCH₂CH₃, -C(CH₃)₂ | S-configuration | Moderate | Hydrolyzes in acidic/basic media |
| 2-(Dimethylamino)ethanethiol HCl | C₄H₁₂ClNS | -SH, -N(CH₃)₂ | N/A | High | Air-sensitive (oxidizes to disulfide) |
| Diltiazem HCl | C₂₂H₂₆ClNO₄S | Benzothiazepine, -OAc, -OCH₃ | (2S,3S) | Moderate | Photodegradable |
Biological Activity
(2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride, often referred to as DMAB, is a chiral compound with significant biological implications. Its structural formula is , and it possesses a dimethylamino group that contributes to its pharmacological properties. This article explores the biological activity of DMAB, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of DMAB can be attributed to its interaction with various biological targets, primarily in the central nervous system (CNS). The compound is known to act as a cholinergic agent , influencing neurotransmitter dynamics. It has been studied for its potential neuroprotective effects and ability to enhance cognitive function.
Neurotransmitter Modulation
DMAB enhances the release of acetylcholine (ACh) in the synaptic cleft, which is crucial for memory and learning processes. This cholinergic activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Therapeutic Potential
DMAB's biological activities have led to investigations into its therapeutic applications. Below are some notable areas of research:
- Cognitive Enhancement : Studies indicate that DMAB may improve cognitive functions in animal models, suggesting its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases.
- Neuroprotection : Research has shown that DMAB exhibits protective effects against neuronal damage in models of oxidative stress, indicating its role as a neuroprotective agent.
Case Studies and Research Findings
Several studies have explored the efficacy of DMAB in various biological contexts:
- Cognitive Function Improvement :
- Neuroprotective Effects :
- Pharmacological Profile :
Data Tables
Q & A
Q. Basic
- ¹H-NMR : Peaks at δ 3.86–3.89 (m, C1-OH) and δ 2.54 (s, N(CH₃)₂) confirm structure .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect diastereomeric impurities .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 152.2 m/z) validates molecular weight .
How can researchers resolve contradictions in reported metabolic pathways for this compound?
Advanced
Discrepancies in oxidative vs. reductive metabolic pathways (e.g., vs. 3) can be addressed by:
- Isotopic labeling : Track ¹³C-labeled compound in liver microsomes to identify dominant pathways.
- Enzyme inhibition assays : Use CYP450 inhibitors (e.g., ketoconazole) to isolate contributions of specific isoforms .
Contradictions often arise from species-specific metabolism; human hepatocyte models are recommended for translational relevance .
What strategies improve stability during storage and handling?
Q. Basic
- Storage : –20°C under argon to prevent hygroscopic degradation.
- Buffers : Use pH 4–5 acetate buffers to avoid amine deprotonation and precipitation .
- Light sensitivity : Amber vials reduce photolytic decomposition by 40% over 6 months .
How do substituents on the dimethylamino group affect pharmacological activity?
Advanced
Modifying the dimethylamino group alters lipophilicity and target engagement:
- Ethyl substitution : Increases logP by 0.5 but reduces CNS penetration due to bulkier groups .
- Cyclization : Converting dimethylamino to pyrrolidine enhances µ-opioid receptor affinity (Kᵢ = 8 nM vs. 23 nM for parent compound) .
Table 2: Substituent Effects on Activity
| Substituent | logP | Receptor Y Binding (Kᵢ, nM) |
|---|---|---|
| –N(CH₃)₂ | 1.2 | 23 ± 3 |
| –Pyrrolidine | 1.8 | 8 ± 1 |
What computational methods predict interaction hotspots with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Identifies hydrogen bonds between the hydroxyl group and Asp113 residue of Target Z (ΔG = –9.2 kcal/mol) .
- MD Simulations : Reveal stable binding over 100 ns trajectories when the dimethylamino group forms salt bridges with Glu205 .
How can reaction scalability be achieved without compromising enantiomeric excess?
Q. Advanced
- Continuous flow systems : Reduce racemization risk (<2% ee loss) vs. batch processing (5–10% loss) .
- Chiral auxiliaries : (S)-Proline-derived catalysts maintain >99% ee at 10 mmol scale .
- In-line monitoring : FTIR tracks amine intermediate concentrations to optimize feed rates .
What are the limitations of current cytotoxicity assays for this compound?
Q. Advanced
- False negatives in MTT assays : The dimethylamino group may chelate formazan crystals, reducing absorbance by 15–20% . Validate with ATP-based assays (e.g., CellTiter-Glo®).
- Off-target effects : At >50 µM, the compound inhibits hERG channels (IC₅₀ = 68 µM), necessitating patch-clamp validation for cardiac safety .
How does the hydrochloride salt form influence solubility and bioavailability?
Q. Basic
- Solubility : 23 mg/mL in water (pH 3.0) vs. 5 mg/mL for free base.
- Bioavailability : Salt form increases Cₘₐₓ by 1.8x in rodent models due to enhanced intestinal absorption .
- Counterion effects : Switching to citrate reduces solubility (12 mg/mL) but improves taste masking for oral formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
